molecular formula C19H18N2O4 B3055544 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester CAS No. 653573-24-1

2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester

Cat. No.: B3055544
CAS No.: 653573-24-1
M. Wt: 338.4 g/mol
InChI Key: TUOVPRFIXQVFAN-UHFFFAOYSA-N
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Description

2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester is a chemical compound with the molecular formula C19H18N2O4. It is known for its unique structure, which combines a pyridine ring with an indole moiety, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester typically involves the esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyridinedicarboxylic acid, diethyl ester: Lacks the indole moiety, making it less complex.

    3-(1H-Indol-4-yl)-2,5-pyridinedicarboxylic acid: Similar structure but different functional groups.

Uniqueness

The presence of both the pyridine and indole rings in 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester makes it unique compared to other similar compounds.

Properties

IUPAC Name

diethyl 3-(1H-indol-4-yl)pyridine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-24-18(22)12-10-15(17(21-11-12)19(23)25-4-2)13-6-5-7-16-14(13)8-9-20-16/h5-11,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOVPRFIXQVFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C(=O)OCC)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458149
Record name 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653573-24-1
Record name 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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